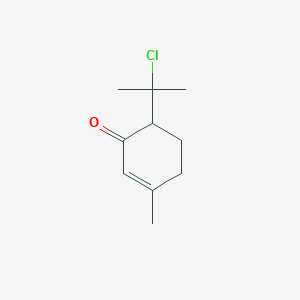
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one: is an organic compound with a unique structure that includes a cyclohexene ring substituted with a chlorinated isopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is readily available and serves as the core structure.
Chlorination: The introduction of the chlorinated isopropyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the use of 2-chloropropane and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced via a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated isopropyl group, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alcohols or other substituted derivatives.
Scientific Research Applications
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Mechanism of Action
The mechanism of action of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets:
Electrophilic Attack: The chlorinated isopropyl group can act as an electrophile, reacting with nucleophiles in biological systems.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
6-(2-Bromopropan-2-yl)-3-methylcyclohex-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(2-Chloropropan-2-yl)-3-ethylcyclohex-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Chloropropan-2-yl)-3-methylcyclohexanone: Similar structure but with a saturated cyclohexane ring.
Uniqueness
The uniqueness of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorinated isopropyl group and a methyl group on the cyclohexene ring makes it a versatile compound for various applications.
Properties
CAS No. |
56001-54-8 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
6-(2-chloropropan-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h6,8H,4-5H2,1-3H3 |
InChI Key |
MJNPQGOUHYYXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


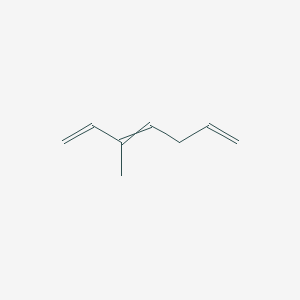
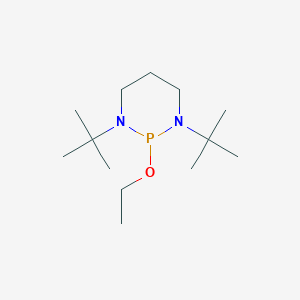

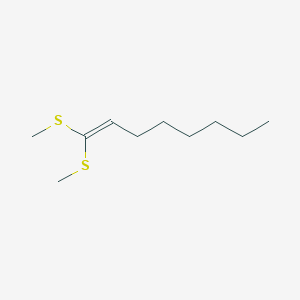
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
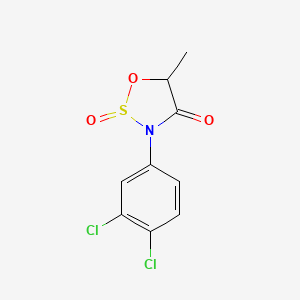

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
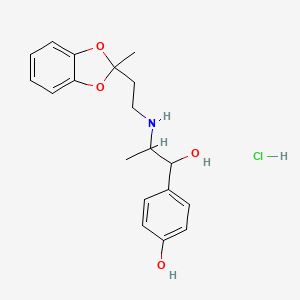
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
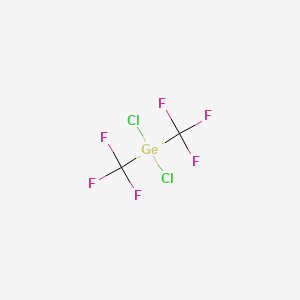
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
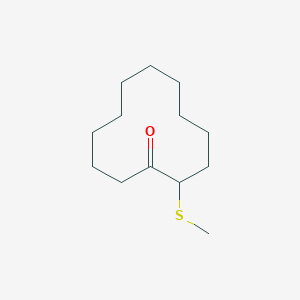
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
